Ethyl 3-cyano-7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate
Description
Ethyl 3-cyano-7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate is a heterocyclic compound featuring a pyrazolo[1,5-a]pyrimidine core substituted with a cyano group at position 3, a cyclopropyl moiety at position 7, and an ethyl ester at position 4.
Properties
IUPAC Name |
ethyl 3-cyano-7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H12N4O2/c1-2-19-13(18)10-7-15-12-9(5-14)6-16-17(12)11(10)8-3-4-8/h6-8H,2-4H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FJBNGTYPNMTFOA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(N2C(=C(C=N2)C#N)N=C1)C3CC3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H12N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701164767 | |
| Record name | Ethyl 3-cyano-7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
256.26 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1245808-24-5 | |
| Record name | Ethyl 3-cyano-7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1245808-24-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Ethyl 3-cyano-7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701164767 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-cyano-7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of ethyl cyanoacetate with cyclopropylamine and a suitable pyrazole derivative. The reaction is often carried out in the presence of a base such as sodium ethoxide or potassium carbonate, and the mixture is heated to facilitate cyclization .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent quality. The use of catalysts and advanced purification techniques such as recrystallization or chromatography may also be employed .
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-cyano-7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized using agents like potassium permanganate or hydrogen peroxide to introduce oxygen-containing functional groups.
Reduction: Reduction reactions can be performed using reagents such as lithium aluminum hydride or sodium borohydride to convert nitrile groups to amines.
Substitution: Nucleophilic substitution reactions can occur at the cyano group or the ethyl ester, using reagents like sodium methoxide or ammonia.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium methoxide in methanol or ammonia in ethanol.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of primary amines.
Substitution: Formation of substituted pyrazolo[1,5-a]pyrimidine derivatives.
Scientific Research Applications
Ethyl 3-cyano-7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties
Mechanism of Action
The mechanism of action of Ethyl 3-cyano-7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate involves its interaction with specific molecular targets. It may act as an inhibitor of certain enzymes or receptors, modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the biological system being studied .
Comparison with Similar Compounds
Substituent Effects on Physicochemical Properties
Key Observations :
- Cyclopropyl vs. Methyl : The cyclopropyl group in the target compound likely increases rigidity and metabolic stability compared to the methyl analog (101°C MP) .
- Aryl vs. Alkyl Substituents : Bromophenyl () introduces steric hindrance and π-stacking capability, whereas cyclopropyl balances lipophilicity and stability.
Biological Activity
Ethyl 3-cyano-7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate (CAS No. 1245808-24-5) is a compound belonging to the pyrazolo[1,5-a]pyrimidine family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, supported by data tables and research findings.
Basic Information
| Property | Value |
|---|---|
| Molecular Formula | C13H12N4O2 |
| Molecular Weight | 256.26 g/mol |
| IUPAC Name | This compound |
| CAS Number | 1245808-24-5 |
Structural Representation
The compound features a fused pyrazole and pyrimidine ring system, which contributes to its biological activity. The structural formula can be represented as follows:
Anticancer Properties
Recent studies have highlighted the anticancer potential of pyrazolo[1,5-a]pyrimidine derivatives. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. In vitro assays demonstrated significant inhibition of cell proliferation in several human cancer types.
Table 1: Cytotoxicity Data
| Cell Line | IC50 (µM) | Reference |
|---|---|---|
| HeLa (cervical cancer) | 15.2 | |
| MCF-7 (breast cancer) | 12.8 | |
| A549 (lung cancer) | 10.5 |
Enzymatic Inhibition
The compound has also shown promise as an enzyme inhibitor, particularly against protein kinases and other targets relevant in cancer therapy. The mechanism of action involves the interaction with specific active sites of these enzymes, leading to inhibition of their activity.
Table 2: Enzyme Inhibition Activity
| Enzyme Target | IC50 (µM) | Type of Inhibition |
|---|---|---|
| CDK2 | 8.4 | Competitive |
| EGFR | 5.6 | Non-competitive |
| VEGFR | 11.0 | Mixed-type |
The biological activity of this compound is attributed to its ability to modulate key signaling pathways involved in cell proliferation and survival. It inhibits the phosphorylation processes mediated by kinases, disrupting the cell cycle and promoting apoptosis in cancer cells.
Case Study 1: Antitumor Efficacy
In a study published by MDPI, researchers investigated the effects of this compound on tumor growth in xenograft models. The results indicated a significant reduction in tumor volume compared to control groups, demonstrating its potential for therapeutic applications in oncology .
Case Study 2: Safety and Toxicity
A safety assessment was conducted to evaluate the toxicity profile of this compound. The compound exhibited low toxicity levels in preclinical models, suggesting a favorable safety margin for further development .
Q & A
Q. What are the common synthetic routes for pyrazolo[1,5-a]pyrimidine derivatives, and how can they be adapted for Ethyl 3-cyano-7-cyclopropylpyrazolo[1,5-a]pyrimidine-6-carboxylate?
Pyrazolo[1,5-a]pyrimidine derivatives are typically synthesized via multi-component reactions involving α,β-unsaturated carbonyl compounds, aldehydes, and heterocyclic amines. For example, a related compound (Ethyl 7-(4-bromophenyl)-5-trifluoromethyl-4,7-dihydrotetrazolo[1,5-a]pyrimidine-6-carboxylate) was synthesized by refluxing ethyl 4,4,4-trifluoro-3-oxobutanoate, 4-bromobenzaldehyde, and 5-aminotetrazole in ethanol for 12 hours, followed by catalytic cyclization with p-toluenesulfonic acid in benzene . Adapting this method for the target compound would require substituting the aldehyde with cyclopropanecarboxaldehyde and optimizing reaction conditions (e.g., solvent, temperature) to accommodate the cyano and cyclopropyl groups.
Q. How is X-ray crystallography employed to determine the structural features of pyrazolo[1,5-a]pyrimidine derivatives?
X-ray crystallography is critical for resolving bond lengths, angles, and non-covalent interactions. For instance, a study on a similar compound used a Rigaku Saturn diffractometer with MoKα radiation (λ = 0.71073 Å) to collect data at 113 K. The structure was solved via direct methods using SHELXS-97 and refined with SHELXL-97, achieving R = 0.030 and wR = 0.071. Key features included a puckered pyrimidine ring (Q = 0.125 Å, θ = 109.7°) and intermolecular N–H⋯N hydrogen bonds stabilizing the crystal lattice . Hydrogen atoms were refined using a mixed model: N-bound H atoms were freely positioned, while others were placed via riding models .
Advanced Research Questions
Q. How can regioselectivity challenges in pyrazolo[1,5-a]pyrimidine synthesis be addressed?
Regioselectivity in multi-component reactions is influenced by electronic and steric factors. For example, switching reaction conditions (e.g., ionic vs. acidic environments) enabled selective synthesis of dihydrotetrazolopyrimidine regioisomers . Computational tools like DFT can predict reactive sites, while substituent-directed strategies (e.g., electron-withdrawing groups like cyano) can bias cyclization pathways. For Ethyl 3-cyano-7-cyclopropyl derivatives, the cyano group at position 3 likely directs nucleophilic attack during cyclization, favoring the observed regiochemistry .
Q. What methodologies are used to analyze hydrogen bonding and crystal packing in pyrazolo[1,5-a]pyrimidine derivatives?
Hydrogen-bond geometry is quantified using parameters like D–H⋯A distances and angles. In a related structure, N–H⋯N interactions (D–H = 0.83 Å, H⋯A = 2.12 Å, D⋯A = 2.945 Å) formed infinite chains along the crystallographic axis, stabilizing the lattice. Crystal packing analysis with software like Mercury revealed a herringbone arrangement driven by π-π stacking (interplanar distance = 3.45 Å) and van der Waals interactions . Multi-scan absorption correction (Tmin/Tmax = 0.477/0.641) and full-matrix refinement were critical for accurate electron density mapping .
Q. How do structural modifications (e.g., cyano, cyclopropyl groups) impact biological activity in pyrazolo[1,5-a]pyrimidines?
The cyano group enhances electrophilicity, enabling covalent interactions with biological targets (e.g., kinase active sites). In CDK2 inhibitors, fluorinated analogs showed improved activity due to increased lipophilicity and binding affinity . Cyclopropyl substituents, as in the target compound, may reduce metabolic degradation by shielding reactive sites. Comparative studies using SAR (structure-activity relationship) models and molecular docking (e.g., AutoDock Vina) can validate these hypotheses .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
